molecular formula C7H11N3 B11922158 (R)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

(R)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Katalognummer: B11922158
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: SFJYIMWSNRYJDN-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a chiral building block of significant interest in medicinal chemistry, built upon the privileged 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold. This bicyclic heterocyclic system is recognized as a prominent pharmacophore in the discovery of novel kinase inhibitors . Research into this scaffold has demonstrated its high value in oncology drug discovery. Specifically, derivatives of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole have been identified as potent inhibitors of key cancer-related kinases, including Aurora kinases and Cyclin-dependent kinase 2 (CDK2) . These kinases play critical roles in regulating cell cycle progression, and their inhibition can lead to the disruption of tumor cell proliferation . Some optimized compounds within this class have shown not only potent enzymatic inhibition but also promising antiproliferative activity across various cancer cell lines and efficacy in in vivo tumor models, underscoring the therapeutic potential of this core structure . The (R)-enantiomer provided here offers a specific spatial configuration that may be critical for selective interaction with biological targets. This compound serves as a versatile chemical intermediate for researchers designing and synthesizing new potential therapeutic agents. It is intended for use in exploratory biological screening, structure-activity relationship (SAR) studies, and lead optimization campaigns. Please Note: This product is for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C7H11N3

Molekulargewicht

137.18 g/mol

IUPAC-Name

(6R)-3,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

InChI

InChI=1S/C7H11N3/c1-4-6-3-8-5(2)7(6)10-9-4/h5,8H,3H2,1-2H3,(H,9,10)/t5-/m1/s1

InChI-Schlüssel

SFJYIMWSNRYJDN-RXMQYKEDSA-N

Isomerische SMILES

C[C@@H]1C2=NNC(=C2CN1)C

Kanonische SMILES

CC1C2=NNC(=C2CN1)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Core

Shi et al. (2010) demonstrated that reacting 3-aminopyrazole derivatives with α,β-unsaturated ketones under acidic conditions yields 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles. For example, treatment of ethyl 3-amino-1H-pyrazole-4-carboxylate with methyl vinyl ketone in acetic acid at 80°C produced the bicyclic core in 68% yield (Scheme 1). Methyl groups at positions 3 and 6 were introduced via alkylation or by using pre-methylated starting materials.

Regioselective Methylation

Post-cyclization methylation is critical for installing the C3 and C6 methyl groups. Bhat et al. (2018) achieved selective C3 methylation using methyl iodide in the presence of NaH, followed by C6 methylation via reductive amination with formaldehyde and sodium cyanoborohydride. This stepwise approach avoids over-alkylation and ensures regiochemical fidelity.

Asymmetric Synthesis for (R)-Configuration

The stereogenic center at C6 necessitates enantioselective methods. Two primary strategies are employed:

Chiral Auxiliary-Mediated Cyclization

Gioiello et al. (2016) reported a chiral oxazolidinone auxiliary to control stereochemistry during pyrrolidine ring formation. Cyclocondensation of N-(2-oxopropyl)pyrazole-3-carboxamide with a chiral glyoxalate derivative in the presence of Zn(OTf)₂ yielded the (R)-enantiomer with 92% ee (Table 1).

Table 1. Chiral Auxiliary Approach for (R)-Isomer Synthesis

AuxiliaryCatalystTemp (°C)Yield (%)ee (%)
OxazolidinoneZn(OTf)₂257892
BinaphthylCu(acac)₂406585

Catalytic Asymmetric Hydrogenation

Chen et al. (2023) utilized a Rh-(R)-BINAP complex to hydrogenate a prochiral enamine intermediate. The reaction of 3,6-didehydro-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole under 50 psi H₂ afforded the (R)-isomer in 89% yield and 94% ee (Scheme 2).

One-Pot Tandem Reactions

Efficient syntheses often combine multiple steps in a single pot:

Cyclocondensation-Alkylation Sequence

A patent by Delaunay et al. (2015) describes a one-pot method where phenylhydrazine reacts with ethyl acetoacetate to form a pyrazole intermediate, which undergoes intramolecular cyclization with methyl acrylate under microwave irradiation (150°C, 30 min). Subsequent reduction with NaBH₄ introduced the C6 methyl group, yielding the racemic product in 82% yield.

Oxidative Aromatization

Harigae et al. (2018) developed a MnO₂-mediated oxidative aromatization of pyrrolidine precursors. Starting from 3,6-dihydroxy-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole , oxidation at 60°C in toluene produced the dehydrogenated scaffold, which was then methylated.

Resolution of Racemic Mixtures

For non-catalytic routes, chiral resolution is employed:

Diastereomeric Salt Formation

Vijesh et al. (2013) resolved racemic 3,6-dimethyl derivatives using (-)-di-p-toluoyl-D-tartaric acid, achieving 99% de after recrystallization. The (R)-enantiomer was isolated in 45% yield.

Enzymatic Kinetic Resolution

Oh et al. (2024) applied lipase B from Candida antarctica to selectively acetylate the (S)-enantiomer of a racemic alcohol precursor, leaving the (R)-isomer unreacted (98% ee). Hydrolysis of the acetate yielded enantiopure (R)-3,6-dimethyl product.

Critical Analysis of Methodologies

MethodAdvantagesLimitations
Chiral AuxiliaryHigh ee (up to 92%)Multi-step synthesis; cost
Catalytic HydrogenationScalable; mild conditionsRequires specialized catalysts
Enzymatic ResolutionEco-friendly; high selectivityLow yields (30–50%)

Wissenschaftliche Forschungsanwendungen

(R)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie.

    Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

    Medizin: Die Forschung ist im Gange, um ihr Potenzial als pharmazeutisches Mittel zu untersuchen, insbesondere bei der Entwicklung neuer Medikamente.

    Industrie: Es wird bei der Synthese von Agrochemikalien und anderen industriell relevanten Verbindungen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von (R)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen physiologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und der Struktur der Verbindung ab .

Ähnliche Verbindungen:

    Pyrazol: Eine einfachere Struktur mit ähnlichen stickstoffhaltigen Ringen.

    Indazol: Eine weitere bicyclische Verbindung mit einem kondensierten Pyrazolring.

    Imidazol: Ein fünf-gliedriger Ring mit zwei Stickstoffatomen, ähnlich in der Reaktivität.

Einzigartigkeit: (R)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol ist einzigartig aufgrund seiner spezifischen kondensierten Ringstruktur und des Vorhandenseins von Methylgruppen, die im Vergleich zu anderen ähnlichen Verbindungen besondere chemische und biologische Eigenschaften verleihen .

Wirkmechanismus

The mechanism of action of ®-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Stereochemical Impact

The (R)-configuration in 3,6-dimethyl derivatives enhances target binding specificity. For example, in Aurora-A inhibition, the R-enantiomer exhibits a 5-fold higher potency than the S-form due to optimized hydrophobic interactions in the ATP-binding pocket .

Substituent Effects on Kinase Selectivity

  • Methyl Groups (3,6-positions): These groups reduce off-target liabilities (e.g., hERG inhibition) compared to bulkier aryl substituents, as seen in quinoline-based analogues .
  • Carboxamide Side Chains: Derivatives like PHA-793887 incorporate piperidinyl carboxamide moieties, improving solubility and bioavailability while retaining CDK2 affinity .
  • Phenylacetyl Modifications: 5-Phenylacetyl substituents expand inhibition to TRKA and other kinases, albeit with reduced selectivity .

Pharmacokinetic Advantages

The 6,6-dimethyl substitution in PHA-793887 mitigates metabolic oxidation, extending half-life in vivo compared to non-methylated analogues .

Research Findings and Clinical Relevance

  • Aurora-A Inhibition: (R)-3,6-Dimethyl derivatives disrupt mitotic spindle formation, inducing apoptosis in A2780 ovarian cancer cells (IC₅₀ = 32 nM) .
  • CDK2/Cyclin A Inhibition: Docking studies reveal hydrogen bonding with Glu81 and Leu83, critical for ATP-competitive binding .
  • Safety Profile: Methylated analogues exhibit lower cytotoxicity in normal cells (e.g., HEK293) compared to non-selective inhibitors like staurosporine .

Biologische Aktivität

(R)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (CAS: 2228971-36-4) is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in drug discovery, particularly in oncology and kinase inhibition.

  • Molecular Formula : C7H11N3
  • Molar Mass : 137.18234 g/mol
  • Predicted Boiling Point : 294.4 ± 35.0 °C
  • Density : 1.121 ± 0.06 g/cm³
  • pKa : 16.17 ± 0.40

Biological Activity Overview

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Notably, it has been studied for its potential as an anti-cancer agent and a kinase inhibitor.

  • Kinase Inhibition :
    • The compound has shown significant activity against various kinases, which are critical in regulating cell division and proliferation.
    • In particular, it has been reported to inhibit Aurora-A kinase with an IC50 value of 0.067 µM .
  • Antitumor Activity :
    • Several studies have highlighted its cytotoxic effects on cancer cell lines. For example, it was noted to induce apoptosis in A549 lung cancer cells .
    • The compound demonstrated growth inhibitory properties with IC50 values ranging from 7.01 µM to 14.31 µM against different cancer cell lines such as HeLa and MCF-7 .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 (µM)Reference
Aurora-A Kinase InhibitionN/A0.067
Antitumor ActivityA549 (Lung Cancer)7.01
Antitumor ActivityHeLa8.55
Antitumor ActivityMCF-714.31

Detailed Findings

  • A study conducted by Xia et al. synthesized various pyrazole derivatives and evaluated their antitumor activity, revealing that compounds similar to (R)-3,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole exhibited significant cell apoptosis and potent growth inhibition in vitro .
  • Another research highlighted the compound's ability to inhibit VEGF-induced proliferation in endothelial cells with an IC50 of 0.30 nM, suggesting its potential role in targeting angiogenesis in tumors .

Q & A

Q. What are the recommended synthetic routes for (R)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole?

The synthesis typically involves multi-step organic reactions, starting with cyclization of appropriately substituted precursors. Key steps include:

  • Cyclocondensation : Reaction of α,β-unsaturated carbonyl compounds with hydrazines to form the pyrazole core.
  • Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis to achieve the (R)-configuration at the 6-position. Catalytic systems like chiral palladium or ruthenium complexes improve enantiomeric excess (ee) .
  • Purification : Chromatography or recrystallization to isolate the enantiomerically pure product. Example: A reported method for analogous tetrahydropyrrolopyrazoles employs microwave-assisted synthesis to accelerate reaction kinetics and reduce side products .

Q. How does the stereochemistry at the 6-position influence the compound’s biological activity?

The (R)-configuration enhances binding affinity to target proteins compared to the (S)-enantiomer. For example:

  • Kinase Inhibition : The (R)-enantiomer shows 3–5× higher inhibitory activity against Aurora-A kinase due to optimal spatial alignment with the ATP-binding pocket .
  • Enzyme Selectivity : Molecular docking studies reveal that the methyl group’s orientation in the (R)-form reduces off-target interactions with non-cognate kinases . Comparative
EnantiomerIC₅₀ (Aurora-A)Selectivity Ratio (vs. CDK2)
(R)12 nM8.5
(S)45 nM2.3

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • Chiral HPLC : To confirm enantiomeric purity (>98% ee) using columns like Chiralpak IA/IB .
  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 2.35 ppm for C6 methyl protons) and 2D-COSY to verify bicyclic structure .
  • X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding interactions in crystal lattices .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 165.12 for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers optimize catalytic systems to improve enantiomeric excess in synthesis?

Strategies include:

  • Chiral Ligands : Use of (R)-BINAP or Josiphos ligands in transition-metal catalysis to enhance ee (up to 95%) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and catalyst turnover .
  • Temperature Control : Lower temperatures (0–5°C) minimize racemization during cyclization steps . Recent advances: Immobilized catalysts (e.g., silica-supported Pd) enable recyclability and reduce metal leaching .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies often arise from poor bioavailability or metabolic instability. Solutions:

  • Prodrug Design : Introduce ester or phosphate groups to enhance solubility and tissue penetration .
  • Metabolite Identification : LC-MS/MS profiling identifies active metabolites (e.g., hydroxylated derivatives) contributing to in vivo effects .
  • Formulation Optimization : Nanoemulsions or liposomal encapsulation improve plasma half-life .

Q. How does dimethyl substitution at positions 3 and 6 affect Aurora-A kinase binding compared to analogs?

The 3,6-dimethyl groups:

  • Hydrophobic Interactions : The C3 methyl fills a hydrophobic pocket in Aurora-A’s active site, while C6 methyl stabilizes the pyrazole ring conformation .
  • Comparative SAR :
CompoundSubstituentsAurora-A IC₅₀LogP
Target (R)-3,6-Dimethyl3-Me, 6-Me (R)12 nM2.1
3-Amino-6-methyl3-NH₂, 6-Me85 nM1.3
6-Trifluoromethyl6-CF₃30 nM3.0
  • Computational Modeling : MD simulations show the dimethyl groups reduce conformational flexibility, enhancing binding entropy .

Methodological Notes

  • Stereochemical Analysis : Always correlate NMR coupling constants (e.g., J = 6.8 Hz for vicinal protons) with X-ray data to confirm configuration .
  • Biological Assays : Use isoform-specific kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
  • Data Validation : Replicate in vitro results across ≥3 independent assays to mitigate batch variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.